N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Chains in Isostructural Compounds
Research into hydrogen-bonded chains within isostructural compounds, including pyrazolo[1,5-a]pyrimidine derivatives, highlights the significance of C-H...pi and pi-pi stacking interactions. These interactions facilitate the formation of molecular chains and sheets, which are essential for understanding molecular assembly and designing new materials with tailored properties (Portilla et al., 2005).
Antiviral Activity of Pyrimidine Derivatives
The synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has shown antiviral activity, particularly against retroviruses, highlighting the potential of pyrimidine derivatives in antiviral research. Despite limited activity against DNA viruses, certain derivatives exhibit strong inhibition of retrovirus replication, suggesting their usefulness in developing antiretroviral therapies (Hocková et al., 2003).
Novel Organosoluble Poly(pyridine−imide)
The synthesis of a diamine containing a pyridine heterocyclic group and a pyrene substituent for the preparation of poly(pyridine−imide) showcases the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating materials with excellent solubility, thermal stability, and unique optical properties. Such materials could be pivotal in electronic and photonic applications due to their high dielectric constant and strong fluorescent properties (Liaw et al., 2007).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation to synthesize pyrazolo[1,5-a]pyrimidines underlines the efficiency of sonochemical methods in organic synthesis. This approach not only simplifies the procedure but also shortens reaction times and improves yields, demonstrating the utility of such methods in the rapid synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Buriol et al., 2013).
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-2-31-20-14-12-18(13-15-20)26-22-21-16-25-30(19-10-4-3-5-11-19)23(21)29-24(28-22)27-17-8-6-7-9-17/h3-5,10-17H,2,6-9H2,1H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCONSZBJCVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.